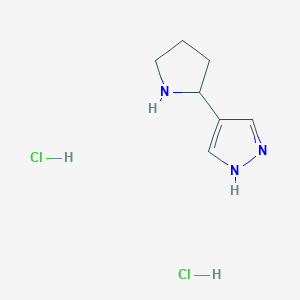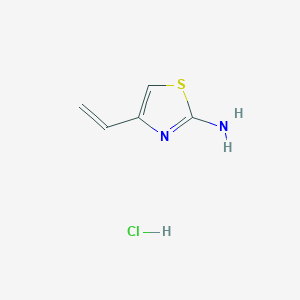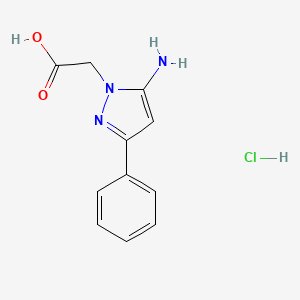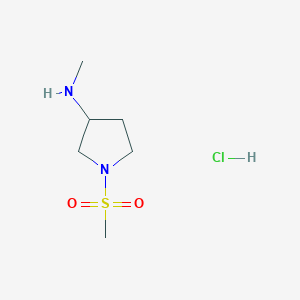![molecular formula C11H12BrN3O B1382594 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-59-8](/img/structure/B1382594.png)
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
描述
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a chemical compound with significant potential in various scientific and industrial applications. This compound features a bromine atom, a tetrahydropyran ring, and a pyrazolo[4,3-c]pyridine core, making it a unique and versatile molecule.
作用机制
Target of Action
The primary targets of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.
准备方法
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process also involves purification steps to remove any impurities and by-products.
化学反应分析
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is used to study biological pathways and interactions. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine: In the medical field, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug design and development.
Industry: In industry, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable in the synthesis of high-performance polymers and coatings.
相似化合物的比较
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
3-Bromo-tetrahydro-pyran
3-Bromo-1H-pyrazolo[3,4-b]pyridine
Uniqueness: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine stands out due to its unique combination of functional groups and structural features. This allows for a broader range of chemical reactions and applications compared to similar compounds.
属性
IUPAC Name |
3-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-8-7-13-5-4-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICHQUAZINEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
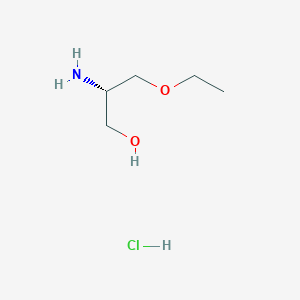
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)

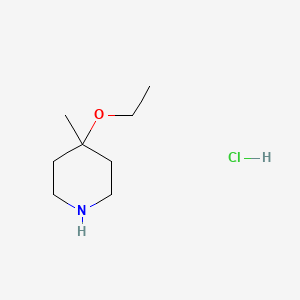
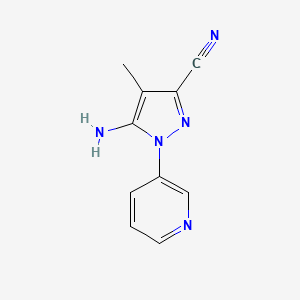
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)
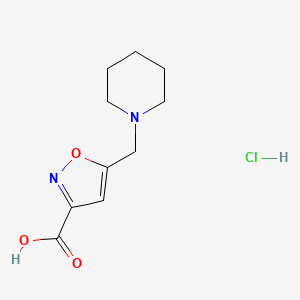
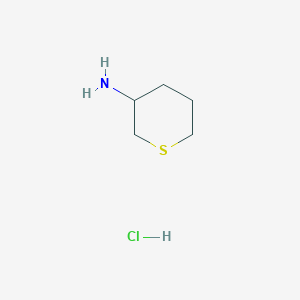
![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)
